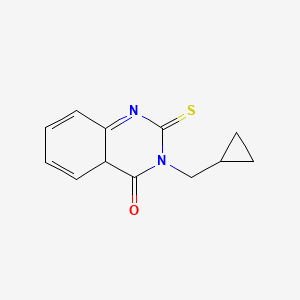
3-(cyclopropylmethyl)-2-sulfanylidene-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(cyclopropylmethyl)-2-sulfanylidene-4aH-quinazolin-4-one is a quinazolinone derivative featuring a cyclopropylmethyl group and a sulfanylidene moiety. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylmethyl)-2-sulfanylidene-4aH-quinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with cyclopropylmethyl ketone in the presence of a sulfurizing agent to introduce the sulfanylidene group.
Industrial Production Methods: Industrial production often scales up the laboratory synthesis methods, optimizing reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the sulfanylidene group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
3-(cyclopropylmethyl)-2-sulfanylidene-4aH-quinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Quinazolinone derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share structural similarities.
Cyclopropylmethyl derivatives: Compounds such as cyclopropylmethylamine and cyclopropylmethyl ketone.
Uniqueness: 3-(cyclopropylmethyl)-2-sulfanylidene-4aH-quinazolin-4-one is unique due to the presence of both the cyclopropylmethyl and sulfanylidene groups, which confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C12H12N2OS/c15-11-9-3-1-2-4-10(9)13-12(16)14(11)7-8-5-6-8/h1-4,8-9H,5-7H2 |
InChI Key |
VJVKGXOXJGPELY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C(=O)C3C=CC=CC3=NC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















